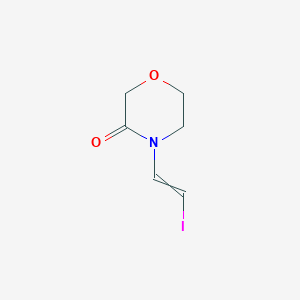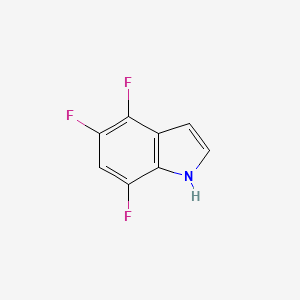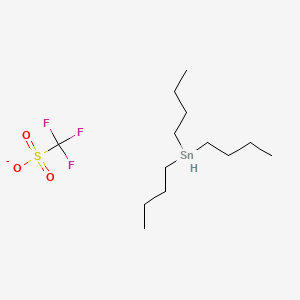![molecular formula C20H20I3NO6 B11823700 (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3,5,3’-triiodo-L-thyronine is a synthetic compound belonging to the family of thyroid hormones. It is structurally related to 3,3’,5-triiodo-L-thyronine, a metabolite of thyroxine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Boc-3,5,3’-triiodo-L-thyronine can be synthesized through a multi-step process involving the iodination of L-thyronine followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The iodination typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often require a controlled temperature and pH to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of Boc-3,5,3’-triiodo-L-thyronine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity, and implementing stringent quality control measures. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality Boc-3,5,3’-triiodo-L-thyronine for research and industrial applications .
化学反応の分析
Types of Reactions
Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated analogs.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium iodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetraiodothyronine, while reduction can produce diiodothyronine .
科学的研究の応用
Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone function and metabolism.
Medicine: Investigated for its potential therapeutic effects in thyroid-related disorders and metabolic diseases.
Industry: Utilized in the production of diagnostic reagents and as a reference material in quality control.
作用機序
Boc-3,5,3’-triiodo-L-thyronine exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells. This binding activates the transcription of thyroid hormone-responsive genes, leading to various physiological effects such as increased metabolic rate, protein synthesis, and lipid metabolism. The compound also influences mitochondrial function and energy production .
類似化合物との比較
Similar Compounds
3,3’,5-triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-diiodo-L-thyronine (T2): A less iodinated analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of triiodothyronine that competes with T3 for receptor binding.
Uniqueness
Boc-3,5,3’-triiodo-L-thyronine is unique due to its synthetic nature and the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research and industrial processes .
特性
分子式 |
C20H20I3NO6 |
|---|---|
分子量 |
751.1 g/mol |
IUPAC名 |
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m1/s1 |
InChIキー |
RHPREXVEYLGBHT-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)


![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)


![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)

